3,5-Dibromobenzoyl Chloride
Overview
Description
3,5-Dibromobenzoyl Chloride is an organic compound with the molecular formula C7H3Br2ClO. It has a molecular weight of 298.36 g/mol . It is a white to light yellow crystalline powder.
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 3,5-dibromobenzoic acid with phosphorus pentachloride under reflux for one hour . Another method involves the use of thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and a benzoyl chloride group . The compound has a density of 2.0±0.1 g/cm3, a boiling point of 306.6±32.0 °C at 760 mmHg, and a molar volume of 148.2±3.0 cm3 .Physical and Chemical Properties Analysis
This compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.7±3.0 kJ/mol. Its flash point is 139.3±25.1 °C and it has an index of refraction of 1.617. The compound has a molar refractivity of 51.9±0.3 cm3 and a polar surface area of 17 Å2. Its polarizability is 20.6±0.5 10-24 cm3 and it has a surface tension of 49.0±3.0 dyne/cm .Scientific Research Applications
Photovoltaic Device Improvement
3,5-Dibromobenzoyl chloride derivatives have been linked to graphene oxide for use in organic bulk heterojunction photovoltaic devices. This linkage enhances the performance of these devices significantly, yielding a notable improvement in power conversion efficiency (Stylianakis et al., 2012).
Chiral Separation in Chromatography
In chromatography, this compound derivatives have been used for preparing chiral stationary phases. These phases are crucial for the chiral separation of various compounds, enhancing the capability of high-performance liquid chromatography (HPLC) to separate enantiomers (Yu et al., 2016).
Catalysis in Organic Synthesis
This compound derivatives have been explored in the synthesis of N-heterocyclic carbene ligands. These ligands, when used in iridium complexes, have shown effectiveness in catalyzing the hydrosilylation of ketones, demonstrating substrate specificity and efficiency in organic synthesis (Chianese et al., 2009).
Mass Spectrometry Studies
The 3,5-didehydrophenyl cation, derived from this compound, has been identified and studied using Fourier-transform ion cyclotron resonance mass spectrometry. This research provides valuable insights into the ion-molecule reactivity of this species, contributing to a deeper understanding of mass spectrometry and ion chemistry (Nelson & Kenttämaa, 2001).
Spectrophotometric Analysis
A study on 3,5-dichlorobenzoyl chloride focused on its determination using charge-transfer spectrophotometry. This method enhances the sensitivity and control of reactions in spectrophotometric analyses, providing a useful tool for the accurate measurement of certain compounds (Xiao-hui, 2007).
Synthesis and Structural Analysis
Research onvarious derivatives of this compound has led to the synthesis of new compounds with diverse applications. For instance, the synthesis of imidazol-2-yl complexes of Cp*Ir has revealed their potential as bifunctional ambident reactants. These complexes have shown varied reactivity, illustrating their versatility in chemical synthesis and the potential for further exploration in organic chemistry (Miranda-Soto et al., 2008).
Food Analysis
The use of this compound in the derivatization of biogenic amines has been explored. This approach is used for the analysis of these compounds in fermented foods, demonstrating the versatility of this compound derivatives in food chemistry and safety (Kirschbaum et al., 2000).
Molecular Salt Analysis
Studies involving this compound derivatives have contributed to understanding the structure and properties of molecular salts like cyclobenzaprinium chloride. This research provides insights into the interactions and stability of these salts at the molecular level (Siddegowda et al., 2011).
Luminescent Compounds
Rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, derived from this compound, have been synthesized. These complexes exhibit blue-green luminescence, highlighting their potential use in materials science, particularly in the development of luminescent materials (Li et al., 2012).
Safety and Hazards
3,5-Dibromobenzoyl Chloride is a hazardous compound. It causes severe skin burns and eye damage. It is also suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .
Mechanism of Action
Target of Action
Benzoyl chloride compounds, including 3,5-dibromobenzoyl chloride, are known to be important substrates in the synthesis of various benzamide derivatives .
Mode of Action
A study on a similar compound, 3,5-dichlorobenzoyl chloride, showed that it reacts with arylamines to produce a series of dichlorobenzamide derivatives . This suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that benzoyl chloride compounds are used in the synthesis of various benzamide derivatives, which could potentially affect multiple biochemical pathways .
Result of Action
As a benzoyl chloride compound, it is known to be involved in the synthesis of various benzamide derivatives .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, which involves organoboron reagents like this compound, is known for its mild and functional group tolerant reaction conditions, and the generally environmentally benign nature of the organoboron reagents .
Properties
IUPAC Name |
3,5-dibromobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAJZZSBQMLRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541179 | |
Record name | 3,5-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23950-59-6 | |
Record name | 3,5-Dibromobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23950-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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